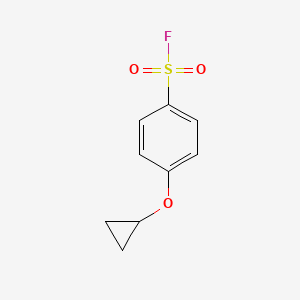

4-Cyclopropoxybenzene-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyclopropoxybenzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative characterized by a cyclopropoxy substituent at the para position of the benzene ring. Sulfonyl fluorides are increasingly relevant in medicinal chemistry and chemical biology due to their moderate reactivity and stability, making them suitable for applications like covalent enzyme inhibition and click chemistry.

Preparation Methods

The synthesis of 4-Cyclopropoxybenzene-1-sulfonyl fluoride can be achieved through various methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . This method typically uses reagents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and efficient approach for producing sulfonyl fluorides .

Chemical Reactions Analysis

SuFEx Chemistry

The SuFEx reaction is a prominent method that utilizes sulfonyl fluorides, including 4-cyclopropoxybenzene-1-sulfonyl fluoride. This reaction involves the nucleophilic attack on the sulfur atom by various nucleophiles such as alcohols, amines, and thiols.

Reaction Mechanism:

The mechanism typically proceeds through the formation of a sulfonate intermediate, followed by the release of fluoride ion:

R SO2F+Nu→R SO2Nu+F−

Where R SO2F represents the sulfonyl fluoride and Nu represents the nucleophile.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of corresponding sulfonamide or sulfonate derivatives.

Example Reaction:

When reacted with an amine R NH2, it yields:

C9H10F2O2S+R NH2→C9H10F2O2S NH R+HF

Hydrolysis Reactions

In aqueous conditions, this compound can undergo hydrolysis, leading to the formation of the corresponding sulfonic acid and fluoride ion.

Hydrolysis Reaction:

C9H10F2O2S+H2O→C9H11O3S+HF

-

Research Findings and Applications

Recent studies have highlighted the utility of sulfonyl fluorides in drug discovery and materials science. The unique reactivity patterns of compounds like this compound allow for efficient functionalization of complex molecules.

This compound exhibits significant reactivity due to its sulfonyl fluoride group, making it an essential compound in synthetic organic chemistry. Its ability to participate in SuFEx reactions and nucleophilic substitutions positions it as a valuable reagent for various applications, including drug development and materials science.

Future research should continue to explore its reactivity patterns and potential applications across different fields to fully harness its capabilities.

Scientific Research Applications

4-Cyclopropoxybenzene-1-sulfonyl fluoride has found widespread applications in scientific research, including:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex molecules, particularly in the formation of sulfonyl fluoride-containing compounds.

Chemical Biology: The compound is used in the development of covalent probes for targeting specific amino acids or proteins, facilitating the study of biological processes.

Medicinal Chemistry: It is employed in drug discovery and development, particularly in the design of enzyme inhibitors and other bioactive molecules.

Industrial Applications: The compound is used in the production of functionalized materials and polymers through sulfur (VI) fluoride exchange (SuFEx) click chemistry.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxybenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity is leveraged in the design of covalent inhibitors and probes that can selectively target active-site residues in enzymes . The molecular targets and pathways involved include serine proteases and other enzymes with nucleophilic active sites .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-cyclopropoxybenzene-1-sulfonyl fluoride with its closest analog, 4-cyclopropoxybenzene-1-sulfonyl chloride:

| Property | This compound | 4-Cyclopropoxybenzene-1-sulfonyl Chloride |

|---|---|---|

| Molecular Formula | C₉H₉O₃SF | C₉H₉O₃SCl |

| Molecular Weight | ~216.23 g/mol* | 232.68 g/mol |

| CAS Number | Not Available | 1208075-87-9 |

| Reactivity | Moderate | High |

| Stability | High (S-F bond strength ~552 kJ/mol) | Moderate (S-Cl bond strength ~272 kJ/mol) |

| Primary Applications | Covalent inhibitors, chemical probes | Drug impurity reference, synthetic intermediate |

*Calculated by replacing chlorine with fluorine in the chloride analog.

Key Observations:

- Reactivity : Sulfonyl chlorides (e.g., 4-cyclopropoxybenzene-1-sulfonyl chloride) are highly reactive toward nucleophiles like amines and alcohols, making them versatile intermediates in organic synthesis. In contrast, sulfonyl fluorides exhibit slower reaction kinetics due to the stronger S-F bond, enabling controlled covalent modifications in biological systems .

- Stability : The fluoride analog’s superior stability under physiological conditions reduces hydrolysis rates, a critical advantage in drug design for prolonged target engagement.

4-Cyclopropoxybenzene-1-sulfonyl Chloride:

- Role in Pharmaceuticals : Used as a reference standard for quality control in drug manufacturing to identify and quantify impurities .

This compound (Inferred):

- Chemical Biology : Sulfonyl fluorides are employed in activity-based protein profiling (ABPP) to label active sites of enzymes, leveraging their "clickable" properties for proteomic studies.

- Therapeutic Potential: Emerging as covalent inhibitors for serine hydrolases and proteases, with improved selectivity over traditional chlorides.

Biological Activity

4-Cyclopropoxybenzene-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 138987466 |

| Molecular Formula | C9H8F2O2S |

| Molecular Weight | 218.23 g/mol |

| IUPAC Name | 4-Cyclopropoxybenzenesulfonyl fluoride |

The biological activity of this compound primarily involves its ability to form covalent bonds with target proteins, particularly those involved in cellular signaling pathways. The sulfonyl fluoride moiety acts as an electrophile, enabling it to react with nucleophilic sites on proteins, such as cysteine residues. This interaction can lead to the inhibition of specific enzymes or receptors, thereby modulating various biological processes.

Key Mechanistic Insights:

- Covalent Bond Formation : The compound can form stable adducts with proteins, which is crucial for its inhibitory effects on enzymatic activity .

- Target Specificity : Research indicates that modifications to the cyclopropyl group can enhance selectivity for certain molecular targets, making it a valuable tool in drug design .

Inhibition Studies

Several studies have investigated the inhibitory effects of this compound on various enzymes and cellular processes:

- Ral GTPase Inhibition : In a study examining the interaction with Ral GTPases, the compound demonstrated significant inhibitory effects, leading to reduced activation of downstream signaling pathways involved in cancer cell proliferation and invasion .

- Cell Viability Assays : The compound was shown to affect cell viability in various cancer cell lines, with IC50 values indicating potent activity. For example, modifications to the structure increased potency against wild-type RalB with IC50 values as low as 2 μM .

Study 1: Ral GTPase Interaction

In a recent study, researchers explored how this compound interacts with Ral GTPases. The findings revealed that the compound forms a robust adduct with wild-type RalB while showing reduced activity against mutant forms. This specificity highlights its potential as a targeted therapeutic agent in oncology .

Study 2: Cellular Impact

Another investigation focused on the cellular impact of the compound on mitochondrial function. It was observed that treatment with the sulfonyl fluoride resulted in significant alterations in mitochondrial membrane potential and reactive oxygen species (ROS) levels, suggesting a broader impact on cellular metabolism .

Applications in Medicinal Chemistry

The unique biological activities of this compound make it a candidate for further exploration in drug development:

- Cancer Therapeutics : Due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis, there is potential for development as an anticancer agent.

- Chemical Probes : Its reactivity profile allows it to be used as a chemical probe for studying protein function and interactions within complex biological systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-cyclopropoxybenzene-1-sulfonyl fluoride, and how can reaction efficiency be maximized?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. A benzene ring functionalized with a leaving group (e.g., nitro or halogen) reacts with cyclopropoxide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Subsequent fluorosulfonylation is achieved using sulfuryl chloride fluoride (SO₂ClF) or direct sulfonation followed by fluorination. Key parameters include controlling steric hindrance from the cyclopropoxy group and optimizing reaction time to avoid hydrolysis of the sulfonyl fluoride .

- Characterization : Use 1H NMR (δ 6.8–7.5 ppm for aromatic protons, δ 3.5–4.0 ppm for cyclopropoxy CH), 19F NMR (δ 55–60 ppm for sulfonyl fluoride), and HRMS (exact mass: 230.03 g/mol). IR spectroscopy confirms the S=O stretch (~1370 cm⁻¹) and S-F bond (~800 cm⁻¹) .

Q. How should researchers assess the hydrolytic stability of this compound under varying conditions?

- Methodology : Conduct kinetic studies in buffered solutions (pH 2–12) at 25–60°C. Monitor hydrolysis via HPLC or 19F NMR, tracking the disappearance of the sulfonyl fluoride peak and the emergence of sulfonic acid (δ ~-110 ppm in 19F NMR). Hydrolysis rates increase significantly above pH 9 due to nucleophilic attack by hydroxide ions .

Advanced Research Questions

Q. How does the cyclopropoxy group influence the reactivity of the sulfonyl fluoride in covalent protein labeling?

- Mechanistic Insight : The cyclopropoxy group introduces steric and electronic effects. Its electron-donating nature decreases electrophilicity at the sulfur center, slowing nucleophilic attack by protein residues (e.g., tyrosine or lysine). However, the rigid cyclopropane ring may enhance target selectivity by restricting conformational flexibility. Use site-directed mutagenesis and X-ray crystallography to map binding pockets .

- Experimental Design : Compare labeling efficiency with analogs lacking the cyclopropoxy group (e.g., 4-methoxy derivatives) using SDS-PAGE or fluorescence-based assays.

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

- Analysis Framework :

- Variable Control : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted), buffer ionic strength, and pre-incubation time.

- Kinetic Studies : Perform time-dependent inhibition assays (e.g., IC₅₀ shift assays) to distinguish reversible vs. covalent inhibition.

- Computational Modeling : Use molecular dynamics simulations to assess binding stability and covalent adduct formation.

- Case Study : Discrepancies in serine protease inhibition may arise from differential accessibility of the active site in isoforms (e.g., trypsin vs. chymotrypsin). Validate using competitive activity-based protein profiling (ABPP) .

Q. What strategies enable the use of this compound in polymer chemistry for functional material design?

- Methodology : Incorporate the compound as a crosslinker or terminal functional group in step-growth polymerization. For example, react with diamine monomers to form sulfonamide-linked polymers. Monitor polymerization progress via GPC and FTIR. The cyclopropoxy group enhances thermal stability (TGA analysis) and imparts hydrophobicity, useful in coatings .

Q. Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported reaction yields for nucleophilic substitutions involving this compound?

- Troubleshooting :

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. less polar alternatives (THF, acetonitrile). Higher polarity may stabilize intermediates but accelerate hydrolysis.

- Catalyst Screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophile accessibility.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., sulfonic acid from hydrolysis) and adjust reaction conditions accordingly .

Properties

Molecular Formula |

C9H9FO3S |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

4-cyclopropyloxybenzenesulfonyl fluoride |

InChI |

InChI=1S/C9H9FO3S/c10-14(11,12)9-5-3-8(4-6-9)13-7-1-2-7/h3-7H,1-2H2 |

InChI Key |

MLHGSWXXNSUTJG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC=C(C=C2)S(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.